5-Fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-fluoro-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F4N2O2/c1-12-4(7)2(5(13)14)3(11-12)6(8,9)10/h1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIFNLXETZBBAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20633359 | |
| Record name | 5-Fluoro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20633359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151734-01-9 | |
| Record name | 5-Fluoro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20633359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 151734-01-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Substitution of Chlorine with Fluorine
A widely adopted route involves the nucleophilic substitution of chlorine in 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS: 128455-63-0) using potassium fluoride (KF) as the fluorinating agent. This method leverages phase transfer catalysts such as tetrabutylammonium hydrogen sulfate to enhance reactivity in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc).
Reaction Conditions
-
Temperature : 150°C under reflux for 3–5 hours.
-
Equipment : Non-glass reactors (e.g., Teflon or stainless steel) to avoid side reactions with silica from glass.
In Example 1 of Patent WO2014111449A1, 19.4 g (100 mmol) of the chloro precursor reacted with 6.84 g (120 mmol) of spray-dried KF in DMAc, achieving full conversion to the fluoro product within 3 hours. The absence of glassware minimized hydrolysis side reactions, a critical factor for maintaining yield.
Challenges and Optimizations
-
KF Quality : Spray-dried KF is preferred due to its low moisture content, which prevents deactivation.
-
Solvent Selection : DMAc outperforms DMF in reducing byproduct formation during prolonged heating.
-
Scalability : Batch processes in closed vessels under pressure show consistent yields at pilot scales.
Cyclization of Trifluoromethyl-Containing Intermediates
One-Step Cyclization with Methylhydrazine
A alternative approach, detailed in Patent WO2017064550A1, involves cyclizing 3-dimethylaminomethylene-1,1,1-trifluoro-2,4-pentanedione with methylhydrazine at low temperatures (-25°C to -20°C). This method directly forms the pyrazole ring while introducing the trifluoromethyl group.
Procedure
-
Dropwise Addition : A solution of the diketone in methylene chloride is added to methylhydrazine at -20°C.
-
Quenching and Isolation : After 1 hour, the mixture is warmed to room temperature, separated, and recrystallized to yield 3-trifluoromethyl-1-methyl-4-acetylpyrazole (90% yield).
Functional Group Transformations via Lithiation
Directed Ortho-Metalation (DoM)
Enamine’s research demonstrates the use of lithiation to functionalize 1-methyl-3-(trifluoromethyl)-1H-pyrazole at the 4-position. By treating the brominated precursor with lithium diisopropylamide (LDA) in a flow reactor, intermediates amenable to carboxylation are generated.
Key Steps
-
Bromination : N-Bromosuccinimide (NBS) introduces a bromine atom at the 4-position.
-
Lithiation : LDA at -78°C followed by quenching with CO2 yields the carboxylic acid.
This method achieves regiospecific functionalization, critical for avoiding isomer contamination.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Cyclization: The pyrazole ring can be involved in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while oxidation and reduction can modify the functional groups on the pyrazole ring .
Scientific Research Applications
Anticancer Activity
Several studies have indicated that pyrazole derivatives, including 5-fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid, exhibit significant anticancer properties.
Case Study: Structure-Activity Relationship (SAR)
A study focused on the synthesis of various pyrazole derivatives and their effects on breast cancer cell lines (MDA-MB-231) showed that specific modifications to the pyrazole ring enhanced anticancer activity. Compounds demonstrated IC50 values in the low micromolar range, indicating potent inhibition of cancer cell proliferation.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 2.5 | MDA-MB-231 |
| Compound B | 3.0 | MDA-MB-231 |
| Compound C | 0.8 | MDA-MB-231 |
Antifungal Activity
The compound has also been evaluated for its antifungal properties against various phytopathogenic fungi.
Case Study: Antifungal Screening
A library of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole derivatives was synthesized and tested against fungi such as Gibberella zeae. Results indicated that certain derivatives exhibited over 50% inhibition at concentrations of 100 µg/mL, outperforming traditional fungicides like carboxin .
| Compound | % Inhibition at 100 µg/mL |
|---|---|
| Compound D | 60% |
| Compound E | 55% |
| Compound F | 70% |
Anti-inflammatory Properties
Research has shown that modifications to the trifluoromethyl group can enhance the anti-inflammatory properties of pyrazole derivatives.
Study Findings
Certain derivatives demonstrated significant inhibition of cyclooxygenase (COX) enzymes, suggesting their potential as non-steroidal anti-inflammatory drugs (NSAIDs).
Agricultural Applications
The compound has been explored for its potential use in agricultural fungicides.
Synergistic Fungicidal Mixtures
Research has indicated that combining this compound with other active ingredients results in synergistic effects, improving efficacy against resistant fungal strains .
Material Science Applications
In addition to biological applications, there is emerging interest in the use of pyrazole derivatives in material science due to their unique electronic properties.
Potential Applications
Research is ongoing to explore their use in organic electronics and as precursors for novel polymer materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in its role as an inhibitor of Toxoplasma gondii enoyl reductase, the compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting the growth of the parasite . The exact molecular pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Structural Features
The table below highlights key structural differences between the target compound and similar pyrazole-4-carboxylic acid derivatives:
*Calculated based on formula C₆H₄F₄N₂O₂.
Key Observations:
- Substituent Positionality : The target compound’s 5-fluoro and 1-methyl groups distinguish it from analogs like 5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid , which lacks these substituents. Positional isomerism (e.g., 1-methyl vs. 5-trifluoromethyl in ) significantly alters electronic and steric properties.
- Electron-Withdrawing Effects : The trifluoromethyl group at position 3 is common among analogs, but additional fluorine or difluoromethyl groups (e.g., ) further increase electronegativity, enhancing carboxylic acid acidity.
- Physical State : Liquids (e.g., ) versus solids may reflect differences in molecular symmetry and intermolecular forces.
Impact on Physicochemical Properties
- Acidity: Fluorine and trifluoromethyl groups lower the pKa of the carboxylic acid by stabilizing the deprotonated form via electron withdrawal. The target compound is expected to be more acidic than non-fluorinated analogs like 1,5-dimethyl-1H-pyrazole-4-carboxylic acid (similarity score 0.86, ).
- Thermal Stability : Trifluoromethyl groups enhance thermal stability, making the target compound suitable for high-temperature applications in agrochemical formulations .
Biological Activity
5-Fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid (FMTPCA) is a heterocyclic compound that has garnered attention in recent years due to its potential biological activities. This compound belongs to the pyrazole family, known for a wide range of pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects. This article will explore the biological activity of FMTPCA, highlighting its mechanisms of action, relevant case studies, and research findings.
The molecular formula of FMTPCA is with a molecular weight of 196.1 g/mol. Its structure features a pyrazole ring substituted with fluorine and carboxylic acid groups, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 196.1 g/mol |
| Melting Point | Not specified |
| Purity | Typically >95% |
Anticancer Activity
Research indicates that FMTPCA exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The results demonstrated that FMTPCA induced apoptosis in these cells by enhancing caspase-3 activity and causing morphological changes indicative of cell death .
Case Study: Breast Cancer Cells
- Cell Line : MDA-MB-231
- Concentration : 1.0 μM induced morphological changes; 10.0 μM enhanced caspase-3 activity by 1.33–1.57 times.
- Mechanism : Induction of apoptosis through caspase activation.
Anti-inflammatory Activity
FMTPCA also displays anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. A comparative study highlighted that certain pyrazole derivatives, including FMTPCA, exhibited selective COX-2 inhibition with minimal side effects on gastric tissues .
| Compound | COX-2 Inhibition (%) | Safety Profile |
|---|---|---|
| FMTPCA | Significant | Minimal changes in gastric tissues |
Antimicrobial Effects
The antimicrobial potential of FMTPCA has been explored against various pathogens. Studies suggest that compounds within the pyrazole class can inhibit bacterial growth effectively, making them candidates for further development as antimicrobial agents .
The biological activity of FMTPCA can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- COX Inhibition : Selective inhibition of COX-2 reduces inflammation without significant gastrointestinal toxicity.
- Microtubule Destabilization : Some pyrazole derivatives disrupt microtubule assembly, affecting cell division in cancer cells .
Research Findings
Recent studies have focused on synthesizing and evaluating new derivatives of FMTPCA to enhance its pharmacological profiles:
- Synthesis Techniques : Improved synthesis methods have been developed to increase yield and purity of FMTPCA derivatives .
- Molecular Modeling Studies : Computational studies suggest that modifications in the structure could enhance binding affinity to target enzymes involved in cancer progression and inflammation .
Q & A
Q. What are the optimal synthetic routes for 5-Fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: A common approach involves functionalizing the pyrazole core through sequential substitution and oxidation. For example:
Halogenation and Trifluoromethylation : React a halogenated pyrazole precursor (e.g., 3-bromo-5-chloropyrazole) with trifluoromethyl chloride under catalytic conditions to introduce the CF₃ group .
Methylation : Use methylating agents (e.g., methyl iodide) in alkaline conditions to install the 1-methyl group .
Carboxylic Acid Formation : Oxidize the 4-position aldehyde intermediate (e.g., via Jones oxidation) to the carboxylic acid .
Critical Parameters :
- Temperature control during trifluoromethylation avoids side reactions (e.g., decomposition above 80°C).
- Alkaline conditions (pH >10) enhance methylation efficiency but may require buffering to prevent over-oxidation .
Yield Optimization : Reported yields range from 70–85% for trifluoromethylation steps and 60–75% for oxidation .
Q. How is the purity and structural integrity of this compound validated in academic settings?
Methodological Answer:
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase (70:30 v/v) resolves impurities <1% .
- Spectroscopy :
- Elemental Analysis : Acceptable C, H, N deviations ≤0.3% confirm stoichiometry .
Advanced Research Questions
Q. What strategies are employed to analyze the compound’s bioactivity, particularly in kinase inhibition or enzyme targeting?
Methodological Answer:
- Kinase Binding Assays :
- ATP-Competitive Binding : Use fluorescence polarization assays with recombinant kinases (e.g., MAPK or CDK families) to measure IC₅₀ values. The pyrazole scaffold’s hydrogen-bonding groups (carboxylic acid, fluorine) enhance ATP-pocket interactions .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase isoforms) to resolve binding modes. The trifluoromethyl group often occupies hydrophobic pockets .
- In Vitro Toxicity : MTT assays on HEK-293 cells at 10–100 µM concentrations assess cytotoxicity (typically >80% viability at 50 µM) .
Data Interpretation : Contradictions in IC₅₀ values across studies may arise from assay conditions (e.g., pH affecting carboxylic acid ionization). Normalize results using reference inhibitors (e.g., staurosporine for kinases) .
Q. How do substituent modifications (e.g., fluorine position, methyl group) impact physicochemical properties and bioavailability?
Methodological Answer:
- LogP Calculations : Replace the 5-fluoro group with chlorine increases logP from 2.1 to 2.8, reducing aqueous solubility but enhancing membrane permeability .
- pKa Determination : The carboxylic acid group has a pKa ~3.5, ensuring ionization at physiological pH, which improves solubility but may limit blood-brain barrier penetration .
- Thermal Stability : DSC analysis shows decomposition onset at 180°C, suitable for storage at 4°C .
Case Study : Replacing the 1-methyl group with ethyl (e.g., 5-Chloro-3-ethyl-1-methyl analog) increases metabolic stability in liver microsomes (t₁/₂ from 2.1 to 4.3 hours) .
Q. What computational methods are used to predict the compound’s interactions with biological targets?
Methodological Answer:
- Docking Simulations : AutoDock Vina or Schrödinger Maestro models the compound in ATP-binding sites. The carboxylic acid forms salt bridges with Lys/Arg residues, while fluorine atoms engage in halogen bonding .
- MD Simulations : GROMACS trajectories (50 ns) assess binding stability; root-mean-square deviation (RMSD) <2 Å indicates stable poses .
- QSAR Models : Hammett constants (σ) for substituents correlate with inhibitory potency (R² >0.85 in kinase datasets) .
Q. How are spectroscopic discrepancies resolved when characterizing novel derivatives?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
